molecular formula C9H13NO2 B13626882 4-(3,5-Dimethyl-4-isoxazolyl)-2-butanone CAS No. 19788-38-6

4-(3,5-Dimethyl-4-isoxazolyl)-2-butanone

Cat. No.: B13626882
CAS No.: 19788-38-6
M. Wt: 167.20 g/mol
InChI Key: TVVQTAUXLCCPNA-UHFFFAOYSA-N
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Description

4-(dimethyl-1,2-oxazol-4-yl)butan-2-one is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a dimethyl-substituted oxazole ring attached to a butan-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethyl-1,2-oxazol-4-yl)butan-2-one can be achieved through various synthetic routes. One common method involves the Robinson-Gabriel synthesis, which entails the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed for the synthesis of oxazole derivatives .

Industrial Production Methods

Industrial production of oxazole derivatives, including 4-(dimethyl-1,2-oxazol-4-yl)butan-2-one, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(dimethyl-1,2-oxazol-4-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like dimethylformamide for formylation, and reducing agents for reduction reactions. Electrophilic aromatic substitution often requires electron-donating groups to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, formylation with dimethylformamide yields 2-formyloxazole .

Scientific Research Applications

4-(dimethyl-1,2-oxazol-4-yl)butan-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(dimethyl-1,2-oxazol-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to bind to enzymes and receptors, thereby modulating their functions. For instance, oxazole derivatives have been shown to inhibit certain enzymes, leading to their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole ring.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

4-(dimethyl-1,2-oxazol-4-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

CAS No.

19788-38-6

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-(3,5-dimethyl-1,2-oxazol-4-yl)butan-2-one

InChI

InChI=1S/C9H13NO2/c1-6(11)4-5-9-7(2)10-12-8(9)3/h4-5H2,1-3H3

InChI Key

TVVQTAUXLCCPNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)C

Origin of Product

United States

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